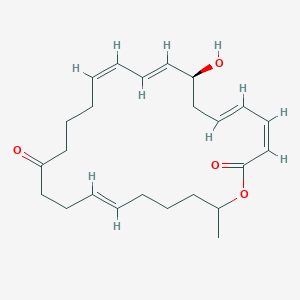

(R,R,R)-nicotianamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

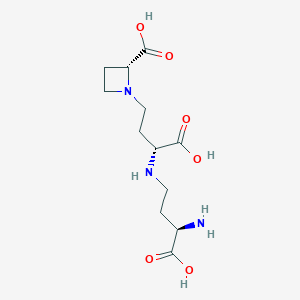

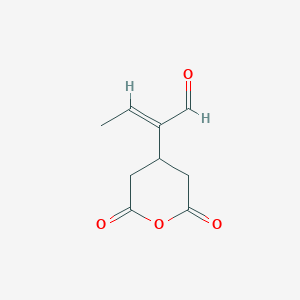

(R,R,R)-nicotianamine is a nicotianamine. It derives from a (R)-azetidine-2-carboxylic acid. It is an enantiomer of a (S,S,S)-nicotianamine.

Wissenschaftliche Forschungsanwendungen

Metal Detoxification and Phytoremediation

Nicotianamine, a plant-derived chelator of metals, enhances tolerance to high levels of metals, especially nickel, in plants. Studies show that overexpression of nicotianamine synthase gene in plants like Arabidopsis and tobacco increases biosynthesis of nicotianamine, aiding in metal detoxification and phytoremediation (Kim et al., 2005).

Iron Nutrition and Deficiency in Plants

Nicotianamine plays a crucial role in iron metabolism in plants. Its synthesis is induced in response to iron deficiency in various plants, including barley, sorghum, maize, and rye. This induction is closely associated with the plant's ability to secrete phytosiderophores for iron acquisition (Higuchi et al., 2004).

Heavy Metal Tolerance and Accumulation

Nicotianamine overaccumulation in plants, such as Arabidopsis, confers resistance to nickel and enhances heavy metal tolerance at both cellular and whole-plant levels. This opens new perspectives for using nicotianamine modulation in plants for environmental applications like phytoremediation (Pianelli et al., 2005).

Micronutrient Chelation and Transport

Nicotianamine is involved in the chelation and transport of micronutrient metal ions in plants, essential for seed loading with micronutrients like iron. Arabidopsis mutants with altered nicotianamine synthase genes have provided insights into its role in plant growth and development, particularly in iron homeostasis (Klatte et al., 2009).

Food and Nutrition

Nicotianamine's presence in plant-based foods, like soy sauce, and its antihypertensive effects have been studied. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for determining nicotianamine in various foods, highlighting its potential health benefits (Yamaguchi & Uchida, 2012).

Zinc Homeostasis in Plants

Nicotianamine is also significant in plant zinc homeostasis. It forms stable complexes with various divalent metal cations, including zinc, playing a crucial role in zinc trafficking in plants. This understanding is important for biofortification and nutritional value enhancement of crops (Clemens et al., 2013).

Fungal Applications

Interestingly, nicotianamine is not limited to plants but is also synthesized by filamentous fungi, indicating its broader role in nature. Its synthesis in fungi like Neurospora crassa is upregulated under zinc deficiency, suggesting a function as a cytosolic chelator of zinc ions (Trampczynska et al., 2006).

Plant Reproductive Development

Nicotianamine is essential for the regulation of metal transfer within plant cells, affecting reproductive development. Experiments with transgenic tobacco expressing nicotianamine aminotransferase revealed its critical role in internal metal transport and reproductive functions (Takahashi et al., 2003).

Potential in Hypertension Management

Nicotianamine has been identified as an inhibitor of the angiotensin I-converting enzyme (ACE), indicating its potential in managing hypertension. Research demonstrates its specific inhibitory effects on circulatory and tissue ACE, suggesting a role in suppressing hypertension (Hayashi & Kimoto, 2007).

Eigenschaften

Produktname |

(R,R,R)-nicotianamine |

|---|---|

Molekularformel |

C12H21N3O6 |

Molekulargewicht |

303.31 g/mol |

IUPAC-Name |

(2R)-1-[(3R)-3-[[(3R)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m1/s1 |

InChI-Schlüssel |

KRGPXXHMOXVMMM-IWSPIJDZSA-N |

Isomerische SMILES |

C1CN([C@H]1C(=O)O)CC[C@H](C(=O)O)NCC[C@H](C(=O)O)N |

Kanonische SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)

![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)

![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1255263.png)

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)